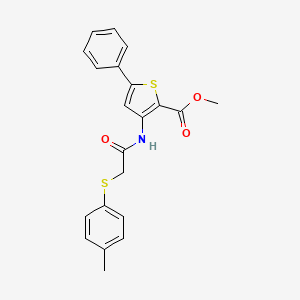

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Description

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a thiophene-based small molecule characterized by a central thiophene ring substituted with:

- A phenyl group at position 5,

- A methyl ester group at position 2,

- A 2-(p-tolylthio)acetamido moiety at position 2.

The compound’s structure combines a thiophene scaffold with sulfur-containing functional groups (thioether and acetamido) and aromatic systems (phenyl and p-tolyl), which may confer unique electronic and steric properties.

Properties

IUPAC Name |

methyl 3-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S2/c1-14-8-10-16(11-9-14)26-13-19(23)22-17-12-18(15-6-4-3-5-7-15)27-20(17)21(24)25-2/h3-12H,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERZIZSIXOTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention in recent years due to its potential biological activities, particularly as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 305.41 g/mol. Its structure features a thiophene ring substituted with a phenyl group and a p-tolylthioacetamido moiety, which are critical for its biological activity.

This compound functions primarily as an inhibitor of JNKs, which play a significant role in various cellular processes including apoptosis, cell proliferation, and inflammation. By inhibiting JNK activity, this compound may exert anti-inflammatory effects and influence cancer cell growth.

Inhibition of JNK Pathway

The JNK pathway is implicated in several diseases, including cancer and neurodegenerative disorders. Inhibition of this pathway by this compound could lead to reduced cell migration and invasion in cancer cells, making it a candidate for further research in oncology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 10 | Growth inhibition |

| A549 (Lung) | 15 | Induces apoptosis |

| HeLa (Cervical) | 8 | Cell cycle arrest |

These findings indicate that the compound selectively targets tumorigenic cells while sparing non-cancerous cells, highlighting its potential therapeutic index.

Case Studies

- Study on MCF7 Cells : A study conducted by researchers investigated the effect of this compound on MCF7 breast cancer cells. The results showed that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

- A549 Lung Cancer Model : Another study utilized A549 lung cancer cells to assess the compound's efficacy. The results indicated that treatment with the compound resulted in significant cell death and reduced migratory capabilities of the cells .

Pharmacological Implications

Given its ability to inhibit JNKs and selectively target cancer cells, this compound presents promising pharmacological properties. It could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related thiophene derivatives:

Key Observations:

- Substituent Positioning : The target compound’s acetamido group at position 3 distinguishes it from and , where substituents occupy positions 2, 4, and 4. This positioning may alter steric hindrance and intermolecular interactions .

- Sulfur-Containing Groups : The p-tolylthio group in the target compound and the bicyclic derivative in both include sulfur atoms, which can enhance lipophilicity and influence metabolic stability .

- Ester Variations : The methyl ester in the target compound vs. diethyl esters in suggests differences in hydrolysis rates and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.